5-(1-Propynyl)-2'-deoxycytidine 5-(1-Propynyl)-2'-deoxycytidine
Brand Name: Vulcanchem
CAS No.: 117693-24-0
VCID: VC20851676
InChI: InChI=1S/C12H15N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1
SMILES: CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Molecular Formula: C12H15N3O4
Molecular Weight: 265.26 g/mol

5-(1-Propynyl)-2'-deoxycytidine

CAS No.: 117693-24-0

Cat. No.: VC20851676

Molecular Formula: C12H15N3O4

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Propynyl)-2'-deoxycytidine - 117693-24-0

Specification

CAS No. 117693-24-0
Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
IUPAC Name 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one
Standard InChI InChI=1S/C12H15N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1
Standard InChI Key ZRFXOICDDKDRNA-IVZWLZJFSA-N
Isomeric SMILES CC#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O
SMILES CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Canonical SMILES CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator